molecular formula C28H50O15 B13999024 Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate CAS No. 5348-56-1

Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate

Cat. No.: B13999024
CAS No.: 5348-56-1
M. Wt: 626.7 g/mol
InChI Key: XJGWOYZOZDTHEY-UHFFFAOYSA-N
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Description

2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate is a complex organic compound characterized by multiple ether and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through etherification and esterification reactions. Common reagents used in these reactions include alcohols, carboxylic acids, and acid catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate is unique due to its complex structure, which imparts specific chemical and physical properties. Its multiple functional groups allow for diverse reactivity and applications, distinguishing it from simpler compounds.

Properties

CAS No.

5348-56-1

Molecular Formula

C28H50O15

Molecular Weight

626.7 g/mol

IUPAC Name

2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate

InChI

InChI=1S/C28H50O15/c1-7-21(3)36-15-9-33-11-17-38-25(29)23(5)42-27(31)40-19-13-35-14-20-41-28(32)43-24(6)26(30)39-18-12-34-10-16-37-22(4)8-2/h21-24H,7-20H2,1-6H3

InChI Key

XJGWOYZOZDTHEY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCOCCOC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OCCOCCOC(C)CC

Origin of Product

United States

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